molecular formula C13H16N2O B8586014 4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile

4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile

Cat. No. B8586014
M. Wt: 216.28 g/mol
InChI Key: AAYZHMWZPWIFFY-UHFFFAOYSA-N
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Patent
US06127541

Procedure details

According to a similar manner to that in Reference Example 3, the title compound was synthesized from 4-fluorobenzonitrile and 3-hydroxymethylpiperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[OH:10][CH2:11][CH:12]1[CH2:17][CH2:16][CH2:15][NH:14][CH2:13]1>>[OH:10][CH2:11][CH:12]1[CH2:17][CH2:16][CH2:15][N:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=2)[CH2:13]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1CNCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCC1CN(CCC1)C1=CC=C(C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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